molecular formula C11H16N4O2 B3224141 Tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 1227461-25-7

Tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Cat. No.: B3224141
CAS No.: 1227461-25-7
M. Wt: 236.27 g/mol
InChI Key: ZGFSOAJSURGSAF-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a fused bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core modified with a tert-butyl carbamate group at position 6 and an amino substituent at position 2. This scaffold is structurally related to kinase inhibitors, particularly epidermal growth factor receptor (EGFR) inhibitors, due to its ability to mimic ATP-binding motifs . The tert-butyl group serves as a protective moiety for the carbamate functionality, enabling selective deprotection during multi-step syntheses of bioactive molecules . Its amino group at position 4 enhances nucleophilicity, facilitating further derivatization for drug discovery applications .

Properties

IUPAC Name

tert-butyl 4-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15-4-7-8(5-15)13-6-14-9(7)12/h6H,4-5H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFSOAJSURGSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101135752
Record name 1,1-Dimethylethyl 4-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227461-25-7
Record name 1,1-Dimethylethyl 4-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227461-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101135752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate (CAS: 1227461-25-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the biological activity of this compound, examining its pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11H16N4O2
  • Molecular Weight : 236.28 g/mol
  • IUPAC Name : tert-butyl 4-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • Purity : 95%

Anticancer Activity

Recent studies have indicated that compounds within the pyrrolo[3,4-d]pyrimidine class, including this compound, exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines. In one study, it demonstrated an IC50 value of approximately 0.126μM0.126\,\mu M against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent activity while showing reduced effects on non-cancerous cells (MCF10A) .
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of matrix metalloproteinases (MMPs), which are critical in cancer metastasis. Specifically, it exhibited significant inhibition against MMP-2 and MMP-9 .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidines is well-documented. This compound may also possess these properties:

  • COX Inhibition : Similar compounds have shown strong inhibitory effects on cyclooxygenase (COX) enzymes. While specific data for this compound is limited, related pyrimidines have demonstrated IC50 values around 0.04μmol0.04\,\mu mol against COX enzymes .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolo-pyrimidine core can significantly influence its pharmacological profile:

CompoundCAS NumberKey FeaturesBiological Activity
This compound1227461-25-7Amino group at position 4Anticancer and anti-inflammatory potential
Tert-butyl 2-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate1105187-42-5Lacks methylthio groupPotential antitumor activity
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate365996-86-7Contains methylthio groupExhibits antiviral and antifungal activities

Case Studies

  • In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine resulted in significant inhibition of lung metastasis compared to control treatments .
  • Comparative Analysis : When compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), this compound exhibited superior selectivity indices against cancer cell lines .

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Oxo at C4: The 4-amino derivative exhibits superior nucleophilicity compared to the 4-oxo analog, enabling direct functionalization without requiring activation (e.g., POCl3-mediated chlorination) .
  • Halogenated Derivatives: Dichloro derivatives (e.g., 2,4-dichloro) serve as versatile intermediates for palladium-catalyzed cross-coupling reactions, whereas the amino variant is more suited for condensation or acylation reactions .
  • Carbamate Protection : Benzyl carbamates (e.g., in ) require harsher deprotection conditions (e.g., H2/Pd) compared to tert-butyl groups, which are cleaved under mild acidic conditions (e.g., TFA) .

Reduction Strategies

  • Target Compound : Synthesized via reductive amination of 4-oxo precursors using NH3/MeOH or catalytic hydrogenation .
  • 4-Oxo Analog : Prepared via cyclocondensation of tert-butyl carbamate-protected intermediates with carbonyl reagents .
  • Dichloro Derivatives : Generated by treating 4-oxo compounds with POCl3, followed by chlorination at C2 using PCl5 .

Catalytic Approaches

  • Palladium catalysis (e.g., Pd(OAc)2/X-Phos) is critical for coupling reactions in spirocyclic derivatives , whereas nickel-based systems (NiCl2/NaBH4) are employed for reductive desulfurization of methylthio-pyrrolopyrimidines .

Q & A

Basic Questions

Q. What are the key synthetic pathways for synthesizing tert-butyl 4-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, functional group protection/deprotection, and amination. For example, tert-butyl-protected intermediates are prepared via reactions with Boc anhydride (Boc₂O) in the presence of a base like NaH and a catalyst such as DMAP in DMF. Subsequent steps may involve regioselective halogenation or nucleophilic substitution to introduce the amino group. Purification is achieved via column chromatography or preparative TLC . Key parameters include temperature control (e.g., ice baths for exothermic steps) and solvent selection (DMF for polar intermediates, DCM for deprotection) to optimize yield and purity .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. For instance, ¹H NMR can verify the tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolopyrimidine protons (δ 6.5–8.5 ppm). HRMS provides exact mass matching to the molecular formula (C₁₁H₁₆N₄O₂; theoretical mass 236.27 g/mol). Additional techniques like IR spectroscopy confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What is the primary biological activity of this compound in cancer research?

  • Methodological Answer : The compound inhibits cyclin-dependent kinase 2 (CDK2) by binding to its active site via hydrogen bonding with residues like Asp86 and Lys88. This inhibition induces G1/S cell cycle arrest and apoptosis in cancer cell lines. Assays such as kinase inhibition profiling (IC₅₀ values) and flow cytometry for cell cycle analysis are used to validate activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CDK2 inhibition data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, enzyme source). To address this:

  • Use standardized kinase assays (e.g., ADP-Glo™) with uniform ATP levels (e.g., 10 µM).
  • Validate results across multiple cell lines (e.g., MCF-7, HeLa) and compare with known CDK2 inhibitors like Roscovitine.
  • Perform molecular docking studies to confirm binding poses and affinity differences .

Q. What strategies optimize the compound’s inhibitory activity against CDK2?

  • Methodological Answer :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., Cl) at the 4-position to enhance H-bonding with CDK2’s catalytic loop.
  • Solubility optimization : Replace tert-butyl with PEGylated groups to improve bioavailability while retaining activity.
  • Co-crystallization studies : Use X-ray crystallography to refine binding interactions and guide SAR (structure-activity relationship) analysis .

Q. How can in silico modeling predict off-target effects of this compound?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding to homologous kinases (CDK1, CDK5).
  • Use cheminformatics tools (e.g., SwissTargetPrediction) to screen for off-target interactions with GPCRs or ion channels.
  • Validate predictions with selectivity panels (e.g., Eurofins KinaseProfiler™) .

Q. What analytical methods resolve challenges in quantifying degradation products during storage?

  • Methodological Answer :

  • Employ stability-indicating HPLC methods with C18 columns and gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA over 30 min).
  • Use LC-MS to identify degradation products (e.g., tert-butyl deprotection yielding free amine).
  • Store the compound under inert gas (Ar) at 2–8°C in amber vials to minimize light/oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

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